(+)-Eriodictyol

Description

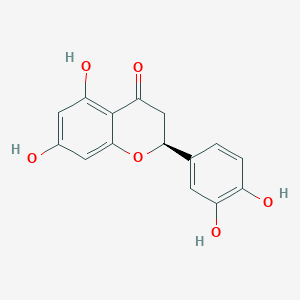

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877706 | |

| Record name | (+)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.07 mg/mL at 20 °C | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-58-9 | |

| Record name | (+)-Eriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q520486B8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Eriodictyol: A Technical Guide to Discovery, Isolation, and Characterization from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol, a polyphenolic flavanone, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] As a naturally occurring bioactive compound, its isolation from plant sources is a critical first step for research and development in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the discovery and isolation of (+)-Eriodictyol from its primary natural sources. It includes detailed experimental protocols for various extraction and purification techniques, a comparative summary of quantitative yields, and visual workflows to facilitate a comprehensive understanding of the processes involved. The focus is on providing actionable, technical information for professionals engaged in natural product chemistry and drug development.

Natural Sources and Discovery

This compound, the (2S)-enantiomer, is the predominant form found in nature.[2] It was first identified in Yerba Santa (Eriodictyon californicum), a plant native to North America traditionally used for its medicinal properties.[1][2] Since its initial discovery, Eriodictyol has been isolated from a variety of other plant sources. The most significant and commercially viable sources include:

-

Citrus Fruits: Lemons (Citrus limon) and oranges (Citrus sinensis) are rich sources, containing Eriodictyol primarily in its glycoside form, Eriocitrin, within the peel and pulp.[1][3][4]

-

Yerba Santa (Eriodictyon spp.): The leaves of this plant are a particularly rich source of the aglycone form of Eriodictyol and its derivative, homoeriodictyol.[5][6]

-

Afzelia africana: The bark of this African tree has been shown to contain a high concentration of Eriodictyol.[7][8]

-

Peanut Hulls (Arachis hypogaea): As an agricultural byproduct, peanut hulls represent a sustainable and low-cost source of Eriodictyol and other flavonoids.[9][10]

The discovery of Eriodictyol is linked to the broader investigation of "vitamin P" substances, which are flavonoids recognized for their role in maintaining capillary health.[4] Its potent bioactivity continues to drive research into its therapeutic potential.[11][12]

Quantitative Data: Eriodictyol Yield from Natural Sources

The efficiency of Eriodictyol extraction is highly dependent on the plant source, the extraction method employed, and the specific solvent system used. The following table summarizes quantitative yields reported in the literature, providing a comparative basis for process development.

| Plant Source | Plant Part | Extraction Method | Solvent | Yield | Purity | Reference |

| Eriodictyon californicum | Leaves | Soxhlet Extraction | Ethyl Acetate | 2.5% (by mass) of Homoeriodictyol Sodium Salt | ~80% (crude) | [5] |

| Eriodictyon californicum | Leaves | Maceration | Methanol | 0.5% (by mass) of Homoeriodictyol | Not Specified | [5] |

| Afzelia africana | Bark | Maceration | 90% Methanol | 12% (w/w) of crude extract | Not Specified | [7][8] |

| Arachis hypogaea (Peanut) | Hulls | Ethanolic Extraction & HPCCC | n-hexane/ethyl acetate/methanol/water | 8 mg from 1000 mg extract | >96% | [10] |

| Citrus sinensis (Orange) | Peel | Ethyl Acetate Extraction | Ethyl Acetate | 37.68 µg/ml (of Eriocitrin) | 90% (of Eriocitrin) | [13] |

Experimental Protocols: Extraction and Isolation

The selection of an appropriate extraction and purification protocol is critical for maximizing yield and purity. Below are detailed methodologies for key techniques.

Ultrasound-Assisted Extraction (UAE) from Eriodictyon californicum

This method is efficient for extracting flavonoids and is considered a green chemistry technique due to reduced solvent consumption and extraction time.[3][5]

Protocol:

-

Plant Material Preparation: Dry the leaves of Eriodictyon californicum and grind them into a coarse powder.

-

Extraction:

-

Combine the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasonic power of 250 W for 25 minutes, maintaining a controlled temperature (e.g., 40-60°C).[5]

-

-

Initial Isolation:

-

Following extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.

-

Collect the supernatant, which contains the crude flavonoid extract.

-

-

Concentration: Concentrate the ethanolic extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

Soxhlet Extraction from Eriodictyon californicum

A classic and exhaustive extraction method, suitable for obtaining a high yield of Eriodictyol (as homoeriodictyol sodium salt).[5]

Protocol:

-

Preparation: Place 100 g of powdered, dried Eriodictyon californicum leaves into a cellulose thimble and load it into a Soxhlet apparatus.

-

Extraction:

-

Add 1300 mL of ethyl acetate to the round-bottom flask.

-

Heat the solvent to its boiling point and continue the extraction for 10 hours.

-

-

Dewaxing:

-

Concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator (<40°C).

-

Store the concentrated extract at 4°C overnight to precipitate waxes.

-

Filter the cold extract to remove the precipitated waxes.

-

-

Precipitation of Homoeriodictyol Sodium Salt:

-

Further concentrate the dewaxed extract until it becomes a thick syrup.

-

Dissolve the syrup in a 5% sodium carbonate solution.

-

A yellow precipitate of homoeriodictyol sodium salt will form. Stir the mixture for 1 hour.

-

-

Purification:

-

Filter the precipitate and wash it with a small amount of cold water.

-

Recrystallize the crude product from water to obtain the purified salt.

-

Dry the final product in a vacuum oven at 40°C.[5]

-

Maceration and Column Chromatography from Afzelia africana

This protocol is effective for isolating Eriodictyol from bark material and involves a multi-step purification process.[7]

Protocol:

-

Preparation: Pulverize 500 g of dried Afzelia africana bark.

-

Maceration:

-

Soak the pulverized bark in 90% methanol for three days with periodic agitation.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate to dryness using a rotary evaporator at 50°C to yield the crude extract (approx. 12% w/w).[7]

-

-

Fractionation (Column Chromatography):

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Eriodictyol.

-

-

Final Purification:

-

Pool the Eriodictyol-rich fractions and concentrate them.

-

Perform further purification using techniques like preparative HPLC or recrystallization to achieve high purity.

-

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes. The following are represented using Graphviz (DOT language) as specified.

Caption: General workflow for the isolation and purification of this compound.

Eriodictyol exerts its significant antioxidant effects primarily through the activation of the Nrf2 signaling pathway.[3][14] This pathway is a master regulator of the cellular antioxidant response.

Caption: Eriodictyol's activation of the Nrf2 antioxidant signaling pathway.

Advanced Purification and Chiral Separation

Achieving high purity (>98%) often requires advanced chromatographic techniques. Furthermore, since Eriodictyol possesses a chiral center at the C2 position, separating its enantiomers can be crucial for pharmacological studies.[15]

-

High-Performance Countercurrent Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of irreversible adsorption of the target compound. It has been successfully used to isolate Eriodictyol from peanut hulls with high purity.[10] The method relies on partitioning the components of a mixture between two immiscible liquid phases.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): To resolve the racemic mixture of eriodictyol, a stereospecific HPLC method is necessary. An amylose-based chiral stationary phase, such as Chiralpak AD-RH, can be used in a reversed-phase mode to separate the (+) and (-) enantiomers effectively.[15] The mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier) is a critical parameter for achieving optimal enantioseparation.[15][16]

Characterization and Quality Control

Once isolated, the identity and purity of this compound must be confirmed through analytical techniques:

-

HPLC: Used to determine the purity of the isolated compound. A C18 reversed-phase column is commonly employed.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight (288.25 g/mol ) and provides fragmentation patterns for structural confirmation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated molecule.[7]

-

Circular Dichroism (CD): An online HPLC-CD method can be used to determine the elution order and confirm the stereochemistry of the separated enantiomers.[15]

References

- 1. foodstruct.com [foodstruct.com]

- 2. Eriodictyol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US2857318A - Process for production of eriodictyol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijirset.com [ijirset.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of (+)-Eriodictyol in Plants: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eriodictyol, a bioactive flavanone found in a variety of plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and associated experimental workflows to facilitate further research and development.

Introduction

Eriodictyol is a flavanone, a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its biosynthesis in plants is a multi-step process that begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a wide range of secondary metabolites. Subsequently, a series of enzymatic reactions leads to the formation of the flavanone naringenin, which is then hydroxylated to yield this compound. This guide will dissect each step of this pathway, providing the necessary technical details for its study and manipulation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions. The pathway can be broadly divided into two main stages: the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.

General Phenylpropanoid Pathway

This initial stage provides the precursor 4-coumaroyl-CoA.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL. In some organisms, a Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.

-

Cinnamate-4-Hydroxylase (C4H): Trans-cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. C4H is a cytochrome P450 monooxygenase that requires NADPH and a cytochrome P450 reductase (CPR) for its activity.

-

4-Coumaroyl-CoA-Ligase (4CL): The final step in this stage is the activation of p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA, by 4CL. This reaction is ATP-dependent.

Flavonoid Biosynthesis Pathway

This stage utilizes 4-coumaroyl-CoA to synthesize the flavanone backbone and subsequently modify it to produce eriodictyol.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key regulatory point in the flavonoid pathway.

-

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific intramolecular cyclization to form (2S)-naringenin, a reaction catalyzed by CHI.

-

Flavanone 3'-Hydroxylase (F3'H): The final step in the biosynthesis of this compound is the hydroxylation of naringenin at the 3' position of the B-ring. This reaction is catalyzed by F3'H, another cytochrome P450 monooxygenase that also requires NADPH and CPR.[1][2]

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step in the biosynthesis of this compound can be quantitatively assessed by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A summary of reported kinetic data for the key enzymes in this pathway is presented in Table 1. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (units) | Plant Source | Reference |

| PAL | L-Phenylalanine | 101.3 | 4.858 µmol min-1 | Cistanche deserticola | [3] |

| L-Phenylalanine | 1450 | 0.15 nmol h-1 mg-1 protein | Musa cavendishii | [4] | |

| C4H | trans-Cinnamic acid | 24 ± 3.2 | 81.4 ± 7.9 pmol min-1 mg-1 protein | Citrus sinensis | [2] |

| trans-Cinnamic acid | 1.2 - 40.68 | Not specified | Various | [5] | |

| 4CL | 4-Coumaric acid | 100 | Not specified | Populus trichocarpa x P. deltoides | [6] |

| Caffeic acid | 1000 | Not specified | Populus trichocarpa x P. deltoides | [6] | |

| CHS | p-Coumaroyl-CoA | 20 - 200 | Not specified | Various | [7] |

| CHI | Chalcone | Not specified | Not specified | Medicago sativa | [1][8] |

| F3'H | Naringenin | 24 ± 3.2 | 81.4 ± 7.9 pmol min-1 mg-1 protein | Citrus sinensis | [2] |

Table 1: Kinetic parameters of key enzymes in the this compound biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the enzymes of the eriodictyol pathway, they are often expressed in a heterologous host such as Escherichia coli.

Protocol 1: Heterologous Expression and Purification of a His-tagged Enzyme in E. coli

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the coding sequence of the target enzyme by PCR using gene-specific primers that include restriction sites for cloning and a sequence for a polyhistidine (His) tag.

-

Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the ligation product.

-

-

Protein Expression:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

-

Enzyme Activity Assays

Protocol 2: Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture (100 µL total volume):

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

10 µM 4-coumaroyl-CoA

-

30 µM malonyl-CoA

-

1-5 µg of purified CHS enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified CHS enzyme.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Resuspend the residue in 50 µL of methanol for HPLC analysis.

-

Quantification of this compound by HPLC

Protocol 3: HPLC Analysis of Flavanones

This method allows for the separation and quantification of naringenin and eriodictyol.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

A linear gradient from 10% to 60% Solvent B over 30 minutes.

-

Flow rate: 1.0 mL/min.

-

-

Detection:

-

UV detection at 288 nm.

-

-

Quantification:

-

Prepare standard curves for naringenin and eriodictyol using authentic standards.

-

Inject the resuspended samples from the enzyme assays.

-

Calculate the concentration of the product based on the peak area and the standard curve.

-

Gene Expression Analysis by qRT-PCR

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Flavonoid Biosynthesis Genes

This protocol is for measuring the transcript levels of genes involved in eriodictyol biosynthesis.

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from plant tissues using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR Reaction (20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix

-

0.5 µM of each forward and reverse primer for the target gene

-

1 µL of diluted cDNA template

-

Nuclease-free water to 20 µL

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to verify primer specificity.

-

-

Data Analysis:

-

Use a suitable reference gene (e.g., actin or ubiquitin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.[9]

-

Conclusion

The biosynthesis of this compound in plants is a fascinating and well-characterized metabolic pathway. This technical guide has provided a comprehensive overview of the core enzymatic steps, quantitative kinetic data, and detailed experimental protocols to facilitate further research in this area. The provided information will be a valuable resource for researchers aiming to understand, manipulate, and engineer this pathway for the enhanced production of this promising bioactive compound for applications in the pharmaceutical and nutraceutical industries. Further research into the regulatory networks governing this pathway will undoubtedly uncover new strategies for its optimization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A cytochrome P450 mediated naringenin 3'-hydroxylase from sweet orange cell cultures [agris.fao.org]

- 3. Molecular characterization of phenylalanine ammonia lyase gene from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. curresweb.com [curresweb.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Metabolomic and Transcriptomic Analysis of Flavonoid Biosynthesis in Two Main Cultivars of Actinidia arguta Sieb.Zucc. Grown in Northern China [frontiersin.org]

The Occurrence and Biological Significance of Eriodictyol and Its Derivatives in Citrus Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a flavanone abundant in citrus fruits, and its glycosidic derivatives, are attracting significant scientific attention for their potential therapeutic applications. These compounds exhibit potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for the development of novel pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the natural occurrence of eriodictyol and its derivatives in various citrus species, details common experimental protocols for their extraction and quantification, and elucidates their involvement in key cellular signaling pathways. The information is presented to support further research and development in this promising field.

Natural Occurrence in Citrus Fruits

Eriodictyol and its derivatives are predominantly found in citrus fruits, with concentrations varying significantly depending on the species, cultivar, fruit part, and maturity. The most common derivative found in nature is the 7-O-rutinoside of eriodictyol, known as eriocitrin. Lemons and limes are particularly rich sources of these compounds. The distribution is not uniform within the fruit, with the peel (flavedo and albedo) generally containing higher concentrations than the juice or pulp.

Quantitative Data Summary

The following table summarizes the quantitative data for eriodictyol and its primary derivative, eriocitrin, in various citrus fruits. Data has been standardized to mg/100g of fresh weight (FW) where possible for comparative purposes.

| Citrus Species | Cultivar/Variety | Fruit Part | Compound | Concentration (mg/100g FW) | Reference(s) |

| Lemon (Citrus limon) | Eureka & Lisbon | Peel | Eriocitrin | ~150 | [1] |

| Lemon (Citrus limon) | Not Specified | Juice | Eriocitrin | ~20 | [1] |

| Lemon (Citrus limon) | Not Specified | Whole Fruit | Eriodictyol | 1.1 | [2] |

| Lime (Citrus aurantiifolia) | Not Specified | Whole Fruit | Eriodictyol | 0.29 | [2] |

| Orange (Citrus sinensis) | Not Specified | Whole Fruit | Eriodictyol | 1.5 | [2] |

| Orange (Citrus sinensis) | Not Specified | Peel Powder | Eriocitrin | 3.157 (from 31.57 µg/ml extract) | [3] |

| Grapefruit (Citrus paradisi) | Not Specified | Whole Fruit | Eriodictyol | 0.59 | [2] |

| Lemon (Citrus limon) | Not Specified | Juice | Eriocitrin | 16.17 (mg/100mL) | [4] |

Note: Direct comparison between studies can be challenging due to variations in analytical methods, extraction procedures, and the physiological state of the fruit.

Biosynthesis of Eriodictyol in Citrus

Eriodictyol is synthesized in citrus plants via the flavonoid biosynthesis pathway, a branch of the general phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine. A key intermediate in this pathway is naringenin, which is then hydroxylated to form eriodictyol. This flavanone can then be further modified, for instance, by glycosylation to form eriocitrin.[5][6][7]

Experimental Protocols

The extraction and quantification of eriodictyol and its derivatives from citrus matrices are critical for accurate analysis. The following sections outline common methodologies employed in the research.

Extraction of Eriodictyol and its Derivatives

A widely used method for the extraction of flavanones from citrus peel involves solvent extraction.

Protocol: Solvent Extraction from Citrus Peel [3][8]

-

Sample Preparation: Fresh citrus peel is shadow-dried for 7-10 days and then ground into a fine powder.

-

Defatting: The powdered peel is defatted using a non-polar solvent like n-hexane. This is typically done by stirring the powder in the solvent for several hours at room temperature, followed by filtration.

-

Extraction: The defatted residue is then extracted with a more polar solvent, such as ethyl acetate or methanol. The extraction is often carried out overnight with continuous stirring.

-

Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol, DMSO) for subsequent analysis.[9]

Ultrasound-assisted extraction is another common technique that can enhance extraction efficiency and reduce extraction time.[10][11]

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a UV detector is the most common analytical technique for the quantification of eriodictyol and its derivatives.

Protocol: RP-HPLC Analysis [3][8]

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a two-solvent system:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Elution Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of 1 mL/min is common.

-

Detection: Detection is typically performed using a UV-Vis detector at a wavelength of 280-288 nm, which is near the absorbance maximum for flavanones.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of the compound of interest.

For more detailed structural confirmation and analysis of complex mixtures, HPLC can be coupled with mass spectrometry (HPLC-MS).[9]

Cellular Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, primarily those involved in the cellular response to oxidative stress and inflammation.

The Nrf2/ARE Antioxidant Pathway

One of the most well-documented mechanisms of action for eriodictyol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][5][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] The upregulation of these phase II antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[5]

Modulation of MAPK and NF-κB Inflammatory Pathways

Eriodictyol has also been shown to modulate inflammatory responses by interfering with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] It can inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[5][7] The inhibition of these pathways can, in turn, suppress the activation of the transcription factor NF-κB.[2] NF-κB is a master regulator of inflammation, and its inhibition leads to a downregulation in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[2][7]

References

- 1. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodstruct.com [foodstruct.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and molecular formula of Eriodictyol

An In-depth Technical Guide to the Chemical Structure and Properties of Eriodictyol

Introduction

Eriodictyol is a naturally occurring flavanone, a subclass of flavonoids, that has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Found in a variety of plants, including citrus fruits like lemons, and medicinal plants such as Yerba Santa (Eriodictyon californicum), eriodictyol is a subject of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of eriodictyol, along with relevant experimental protocols and a visualization of its role in a key signaling pathway.

Chemical Structure and Molecular Formula

Eriodictyol, chemically known as (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one, is a tetrahydroxyflavanone.[4][5] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at the 5, 7, 3', and 4' positions.[4] The molecular formula of eriodictyol is C15H12O6.[1][6][7][8]

The structural arrangement of eriodictyol, particularly the presence and location of its hydroxyl groups, is fundamental to its biological activity, enabling it to act as a free radical scavenger.[3]

Physicochemical and Identification Data

A summary of the key quantitative data for eriodictyol is presented in the table below, providing essential information for its handling, characterization, and experimental use.

| Property | Value | Source(s) |

| Molecular Formula | C15H12O6 | [1][4][6][7][8][9] |

| Molecular Weight | 288.25 g/mol | [1][4][6][7][8][9] |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | [4] |

| CAS Number | 552-58-9 | [1][6] |

| Physical Description | Solid | [4] |

| Melting Point | 269 - 270 °C | [4][5] |

| Solubility in Water | 0.07 mg/mL at 20 °C | [4][5] |

| Solubility in DMSO | ≥28.8 mg/mL | [7] |

| LogP | 2.02 | [4] |

Experimental Protocols

The isolation and analysis of eriodictyol from natural sources are critical for its study. The following are examples of experimental protocols that have been employed.

Protocol 1: Extraction of Eriodictyol from Afzelia africana

This protocol describes a method for obtaining eriodictyol from the bark of Afzelia africana.

-

Sample Preparation: 500 g of Afzelia africana bark is collected and prepared for extraction.

-

Extraction: The prepared bark is extracted with 90% methanol.[5]

-

Yield: This method has been reported to yield approximately 12% eriodictyol.[5]

Protocol 2: Ultrasound-Assisted Extraction from Anacardium occidentale

This protocol details a method for extracting eriodictyol from the leaves of Anacardium occidentale using ultrasound.

-

Sample Preparation: Leaves of Anacardium occidentale L. are collected for extraction.

-

Extraction: Ultrasound-assisted extraction is performed. The temperature is maintained at 35 ± 5 °C using an external water bath to prevent degradation of the compound.[5]

Protocol 3: Analysis of Eriodictyol by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quantification of eriodictyol in extracts.

-

Sample Preparation: The extract containing eriodictyol is appropriately diluted and filtered prior to injection.

-

HPLC System: A standard HPLC system equipped with a suitable column (e.g., C18) is used.

-

Mobile Phase: A suitable mobile phase gradient is employed for the separation of eriodictyol from other components in the extract.

-

Detection: A UV detector is typically used for the detection of eriodictyol, with the wavelength set to its absorption maximum.

-

Quantification: The concentration of eriodictyol is determined by comparing the peak area of the sample to that of a known standard.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the relationships and processes involving eriodictyol, the following diagrams have been generated using the DOT language.

References

- 1. Eriodictyol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. foodstruct.com [foodstruct.com]

- 4. (+)-Eriodictyol | C15H12O6 | CID 440735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 001chemical.com [001chemical.com]

- 7. raybiotech.com [raybiotech.com]

- 8. (±)-Eriodictyol = 95.0 HPLC 4049-38-1 [sigmaaldrich.com]

- 9. (±)-Eriodictyol | 4049-38-1 | FE74961 | Biosynth [biosynth.com]

Eriodictyol as a Bitter-Masking Flavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone predominantly found in the plant Eriodictyon californicum (Yerba Santa), has emerged as a significant molecule in the field of taste modulation, specifically for its ability to mask bitterness. This technical guide provides an in-depth analysis of Eriodictyol's role as a bitter-masking agent, detailing its mechanism of action, the specific bitter taste receptors it modulates, and its efficacy against a range of bitter compounds. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental protocols for assessing bitter-masking activity, and provides visual representations of the underlying biological pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in taste masking and formulation development.

Introduction to Eriodictyol and Bitter Taste Perception

Eriodictyol is a flavanone, a class of flavonoids, historically used in traditional medicine and more recently identified for its taste-modifying properties.[1] It is one of several flavanones, including the structurally similar homoeriodictyol, isolated from Eriodictyon californicum that have demonstrated bitter-masking capabilities.[1][2] The ability to mask bitterness is of critical importance in the pharmaceutical industry, where the unpleasant taste of active pharmaceutical ingredients (APIs) can significantly impact patient compliance, particularly in pediatric and geriatric populations.

Bitter taste perception is a complex process initiated by the binding of bitter compounds to a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located on the surface of taste receptor cells within the taste buds.[2] Humans possess approximately 25 different types of TAS2Rs, each capable of recognizing a variety of structurally diverse bitter compounds.[3] Upon activation by a bitter agonist, TAS2Rs trigger a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain.

Mechanism of Action: Eriodictyol as a TAS2R Antagonist

The primary mechanism by which Eriodictyol and related flavanones mask bitterness is through the antagonism of specific TAS2Rs.[2] As an antagonist, Eriodictyol binds to the bitter taste receptor but does not activate it. Instead, it blocks the binding of bitter agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the perception of bitterness. Research has indicated that Eriodictyol and its derivatives can act as antagonists for several TAS2Rs, including hTAS2R14, hTAS2R31, and hTAS2R39.[3]

Signaling Pathway of Bitter Taste Perception and Eriodictyol's Point of Intervention

The canonical signaling pathway for bitter taste perception is initiated when a bitter compound (agonist) binds to a TAS2R. This binding event activates an associated heterotrimeric G-protein, typically gustducin. The activated G-protein dissociates into its α-gustducin and βγ-subunits. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of neurotransmitters, which signal to the brain the perception of a bitter taste.

Eriodictyol intervenes at the very beginning of this cascade by competitively binding to the TAS2R, thus preventing the initial binding of the bitter agonist.

Quantitative Data on Bitter-Masking Efficacy

While specific IC50 values for Eriodictyol's bitter-masking activity are not widely reported in the literature, studies on its close structural analog, homoeriodictyol, provide significant quantitative insights into the efficacy of this class of flavanones. The following tables summarize the available data on the percentage of bitterness reduction for various bitter compounds.

Table 1: Bitter-Masking Efficacy of Homoeriodictyol Sodium Salt [4]

| Bitter Compound | Concentration of Bitter Compound | Concentration of Homoeriodictyol Sodium Salt | Bitterness Reduction (%) |

| Caffeine | 500 mg/L | 100 mg/L | ~30-40% |

| Quinine | Not specified | Not specified | ~10-40% |

| Paracetamol | Not specified | Not specified | ~10-40% |

| Salicin | Not specified | Not specified | ~10-40% |

| Amarogentin | Not specified | Not specified | ~10-40% |

Table 2: Antagonistic Activity of Flavonoids from Eriodictyon californicum against hTAS2R31 [2]

| Compound | Concentration (µM) | Inhibition of Saccharin Response (%) | IC50 (µM) |

| Sakuranetin | 25 | >50% | Not Determined |

| 6-Methoxysakuranetin | 25 | >50% | Not Determined |

| Jaceosidin | 25 | >50% | Not Determined |

| Homoeriodictyol | 25 | <50% | Not Determined |

Note: While homoeriodictyol did not show significant inhibition at the tested concentration in this specific assay, its bitter-masking effects are well-documented in sensory studies at higher concentrations.[2]

Experimental Protocols

The evaluation of bitter-masking agents like Eriodictyol typically involves two key types of experiments: in vitro cell-based assays to determine receptor-level interactions and in vivo human sensory panel evaluations to assess the perceptual effects.

Cell-Based Calcium Assay for TAS2R Antagonism

This protocol describes a common method for assessing the antagonist activity of a compound against a specific TAS2R expressed in a heterologous cell system.

-

Cell Culture and Transfection:

-

HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cells are transiently transfected with a plasmid encoding the human bitter taste receptor of interest (e.g., hTAS2R31) and a chimeric G-protein (e.g., Gα16-gust44) that couples the receptor to the calcium signaling pathway.

-

-

Calcium Indicator Loading:

-

Transfected cells are seeded into a 96-well plate.

-

After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

-

Assay Procedure:

-

The dye solution is removed, and the cells are washed with a buffer.

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

The test compound (Eriodictyol) is added to the wells at various concentrations.

-

After a short incubation period, the bitter agonist (e.g., saccharin for hTAS2R31) is added.

-

Fluorescence is measured over time to detect changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition is calculated for each well.

-

The percentage of inhibition by the antagonist is determined by comparing the response in the presence and absence of the antagonist.

-

IC50 values can be calculated from the dose-response curves.

-

Human Sensory Panel Evaluation

This protocol outlines a standard procedure for evaluating the effectiveness of a bitter-masking agent using a trained human sensory panel.

-

Panelist Recruitment and Training:

-

Recruit a panel of 10-15 healthy, non-smoking individuals.

-

Train panelists to identify and rate the intensity of bitterness using standard bitter solutions (e.g., caffeine, quinine) and a rating scale (e.g., a 15-point scale from "no bitterness" to "extremely bitter").

-

-

Sample Preparation:

-

Prepare a solution of the bitter compound at a concentration that is clearly bitter but not overwhelming.

-

Prepare a second solution containing the same concentration of the bitter compound plus the bitter-masking agent (Eriodictyol) at a specific concentration.

-

Prepare a third solution of plain water as a control.

-

All samples should be presented at a constant temperature and in a randomized, double-blind manner.

-

-

Tasting Procedure:

-

Panelists rinse their mouths with water before tasting the first sample.

-

Panelists take a specific volume of the sample, hold it in their mouth for a set time (e.g., 10 seconds), and then expectorate.

-

Panelists rate the perceived bitterness intensity on the provided scale.

-

Panelists rinse their mouths with water and wait for a specified period (e.g., 2 minutes) before tasting the next sample.

-

-

Data Analysis:

-

Collect the bitterness intensity ratings from all panelists.

-

Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in the perceived bitterness of the bitter compound with and without the masking agent.

-

Calculate the percentage of bitterness reduction.

-

Conclusion

Eriodictyol is a promising natural bitter-masking agent with a clear mechanism of action involving the antagonism of specific bitter taste receptors. The available data, particularly from studies on the closely related compound homoeriodictyol, demonstrates its effectiveness in reducing the bitterness of a variety of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of Eriodictyol and other flavanones in the development of more palatable pharmaceuticals and food products. Further research to determine the specific IC50 values of Eriodictyol against a broader range of TAS2Rs will provide a more complete understanding of its potential as a versatile bitter-masking solution.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. In vitro Evaluation of Flavonoids from Eriodictyon californicum for Antagonist Activity Against the Bitterness Receptor hTAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol: A Comprehensive Technical Guide to its Health Benefits and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone predominantly found in citrus fruits and medicinal plants, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the health benefits and therapeutic potential of eriodictyol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. We delve into the molecular mechanisms and signaling pathways modulated by this promising compound. This document summarizes quantitative data from various in vitro and in vivo studies, details key experimental protocols, and provides visual representations of critical biological pathways to facilitate further research and drug development efforts.

Introduction

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavonoid that belongs to the flavanone subclass.[3] It is widely distributed in nature, found in citrus fruits like lemons, as well as in medicinal plants such as Eriodictyon californicum (Yerba Santa).[1] Flavonoids are well-recognized for their health-promoting properties, and eriodictyol is emerging as a particularly promising candidate for therapeutic development due to its potent biological activities.[1][4] This guide aims to consolidate the current scientific knowledge on eriodictyol, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Potential and Health Benefits

Eriodictyol exhibits a broad spectrum of pharmacological effects, which are summarized below.

Anticancer Activity

Eriodictyol has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][5][6]

Table 1: In Vitro Cytotoxicity of Eriodictyol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 50 | [7] |

| FR2 (non-cancerous) | Normal Rat Fibroblast | 95 | [7] |

| HeLa | Human Cervical Cancer | >1.86 (Selectivity Index) | [8] |

| K562 | Human Leukemia | 31.04 - 44.57 (µg/mL for extract) | |

| MDA-MB-231 | Human Breast Cancer | 22.36 (for Butein, related compound) | |

| SK-RC-45 | Human Renal Cancer | >3.72 (Selectivity Index) | [8] |

| HCT-116 | Human Colorectal Carcinoma | - | [8] |

| MCF-7 | Human Breast Adenocarcinoma | >2.66 (Selectivity Index) | |

| 4T1 | Mouse Breast Cancer | - | [8] |

| CT-26 | Mouse Colon Carcinoma | - | [8] |

| Renca | Mouse Renal Adenocarcinoma | - | [8] |

| U87MG | Human Glioblastoma | - | |

| CHG-5 | Human Glioblastoma | - | |

| PC-3 | Human Prostate Cancer | - | |

| Y79 | Human Retinoblastoma | - | [6] |

Antioxidant and Anti-inflammatory Effects

Eriodictyol is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[9] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes.[1][3]

Table 2: Antioxidant and Anti-inflammatory Activities of Eriodictyol

| Assay/Marker | Model System | Effect | Reference |

| DPPH Radical Scavenging | In vitro | Potent scavenging activity | [10][11][12] |

| ABTS Radical Scavenging | In vitro | Potent scavenging activity | [10][11][12][13] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [3][9][14][15] |

| TNF-α, IL-6, IL-1β, MIP-2 | LPS-stimulated macrophages, in vivo models | Decreased production | [1][3] |

| ROS Levels | Aβ25–35-induced primary mouse brain cells | Downregulated | [7] |

| GSH-Px, SOD | Aβ25–35-induced mice | Increased levels | [7] |

| MDA | Aβ25–35-induced mice | Decreased levels | [7] |

Neuroprotective Effects

Eriodictyol has shown promise in protecting against neurodegenerative diseases and ischemic brain injury.[7][16][17][18][19] Its neuroprotective mechanisms involve reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[3][7] In a mouse model of Alzheimer's disease, eriodictyol was found to improve memory impairment, reduce neuronal damage, and decrease Aβ levels in the brain.[7]

Molecular Mechanisms and Signaling Pathways

Eriodictyol exerts its therapeutic effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Eriodictyol has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[6]

References

- 1. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol [mdpi.com]

- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Eriodictyol on Retinoblastoma via the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriodictyol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a natural flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant scientific interest for its potent pharmacological activities.[1] This technical guide provides an in-depth examination of the antioxidant and anti-inflammatory properties of eriodictyol, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Eriodictyol exerts its effects through the modulation of key cellular signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways, thereby regulating the expression of a wide array of cytoprotective and anti-inflammatory genes.[1][2][3] This document consolidates quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Antioxidant Properties of Eriodictyol

Eriodictyol's antioxidant capacity is multifaceted, involving both direct radical scavenging and the indirect upregulation of endogenous antioxidant defense systems. Flavonoids are recognized for their ability to neutralize reactive oxygen species (ROS) by donating hydrogen ions.[4] Beyond this direct action, eriodictyol's more significant contribution to cellular protection lies in its ability to modulate signaling pathways that lead to the expression of phase II detoxifying and antioxidant enzymes.[2][4]

Mechanism of Action: The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2] Upon exposure to oxidative stress or inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2] In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous genes encoding phase II antioxidant enzymes.[2][5]

Studies have demonstrated that eriodictyol induces the nuclear translocation of Nrf2 in a dose-dependent manner.[4][6] This activation leads to the upregulated expression of several cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO-1).[2][4][7] The induction of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage-induced apoptosis.[2][7] The protective effects of eriodictyol have been shown to be dependent on Nrf2 activation, as knockdown of Nrf2 abolishes these effects.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Eriodictyol inhibits high glucose-induced oxidative stress and inflammation in retinal ganglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Antioxidant Assays for (+)-Eriodictyol

Introduction

(+)-Eriodictyol is a polyphenolic flavanone commonly found in citrus fruits and various medicinal plants.[1] Its chemical structure, featuring multiple hydroxyl groups on its phenolic rings, allows it to act as a potent antioxidant by donating hydrogen atoms to neutralize unstable free radicals.[2][3] This ability to combat oxidative stress is fundamental to its potential therapeutic applications, including neuroprotection, cardioprotection, and skin health.[1][2][3] Evaluating the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Thiobarbituric Acid (TBA) assay for lipid peroxidation, as applied to this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging ability of an antioxidant compound.[4] It relies on the reduction of the stable violet-colored DPPH radical to the light yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[4] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant activity.

Data Presentation

The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5] A lower IC50 value signifies higher antioxidant activity.[6][7]

| Compound | IC50 (µM) | Reference |

| This compound | 19.9 ± 0.3 | [8] |

| Trolox (Standard) | 63.8 ± 8.3 | [8] |

Table 1: DPPH radical scavenging activity of this compound compared to the standard antioxidant, Trolox.

Experimental Workflow

Caption: General workflow for the in vitro DPPH antioxidant assay.

DPPH Assay Protocol

This protocol is a standardized procedure for determining the DPPH radical scavenging capacity of this compound.[9][10]

A. Reagent Preparation

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

-

This compound Stock Solution (1 mM): Dissolve 2.88 mg of this compound in 10 mL of methanol.

-

Standard Solution (e.g., Trolox or Ascorbic Acid, 1 mM): Prepare a 1 mM stock solution of the chosen standard antioxidant in methanol.

-

Serial Dilutions: From the stock solutions of this compound and the standard, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) in methanol.

B. Assay Procedure

-

Pipetting: In a 96-well microplate or 1.5 mL microcentrifuge tubes, add 100 µL of the DPPH solution to 100 µL of each sample dilution, standard dilution, or methanol (for the control).

-

Control and Blank:

-

Control: 100 µL of DPPH solution + 100 µL of methanol.

-

Blank: 100 µL of methanol + 100 µL of methanol (or the specific sample dilution without DPPH to correct for sample color).

-

-

Incubation: Mix the solutions gently and incubate the plate or tubes in the dark at room temperature for 30 minutes.[11]

-

Measurement: After incubation, measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[11]

C. Data Analysis

-

Calculate Percent Inhibition: The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula:[12]

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

Determine IC50: Plot the percent inhibition against the concentration of this compound. The IC50 value is determined from the graph by identifying the concentration required to achieve 50% inhibition.

DPPH Assay Principle

References

- 1. researchgate.net [researchgate.net]

- 2. bloomtechz.com [bloomtechz.com]

- 3. foodstruct.com [foodstruct.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

Application Notes and Protocols for Studying (+)-Eriodictyol Effects in ARPE-19 and HT-22 Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Eriodictyol, a natural flavonoid found predominantly in citrus fruits, has garnered significant interest for its potent antioxidant and cytoprotective properties. This document provides detailed application notes and experimental protocols for utilizing two distinct cell culture models, human retinal pigment epithelial cells (ARPE-19) and mouse hippocampal neuronal cells (HT-22), to investigate the therapeutic potential of this compound. The ARPE-19 cell line serves as a valuable in vitro model for studying retinal diseases, particularly age-related macular degeneration (AMD), where oxidative stress is a key pathological factor. The HT-22 cell line is a widely used model to explore mechanisms of neuronal cell death, especially glutamate-induced oxidative toxicity, which is relevant to various neurodegenerative disorders. These protocols offer a framework for assessing the efficacy and mechanism of action of this compound in protecting against cellular damage in these two critical in vitro systems.

Section 1: this compound Effects on ARPE-19 Cells

The ARPE-19 cell line is instrumental in modeling the effects of oxidative stress on the retinal pigment epithelium. This compound has been shown to confer significant protection to these cells, primarily through the activation of the Nrf2 signaling pathway.

Mechanism of Action: Nrf2-Mediated Antioxidant Response

This compound protects ARPE-19 cells from oxidative stress by inducing the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. Key among these are Phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[1][2][3][4] This enzymatic upregulation enhances the cellular defense against reactive oxygen species (ROS). Furthermore, eriodictyol treatment leads to an increase in the intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[1][2]

Data Presentation: Quantitative Effects of this compound on ARPE-19 Cells

| Parameter | Concentration of this compound | Observation | Reference |

| Nrf2 Nuclear Translocation | 0-100 µM | Dose-dependent increase | [1][4] |

| HO-1 Protein Expression | 0-100 µM | Dose-dependent increase (significant at 50 µM) | [1][4] |

| NQO-1 Protein Expression | 0-100 µM | Modest but significant dose-dependent increase | [1][4] |

| Total Glutathione (GSH) Levels | 25, 50, 100 µM (24h treatment) | Significant increase, nearly 100% at 50 µM | [1][2] |

| Cell Viability (under t-BOOH induced oxidative stress) | 50 µM (8h+ pretreatment) | Approached 100% cell survival | [2] |

Experimental Protocols: ARPE-19 Cells

Protocol 1: Assessment of Nrf2, HO-1, and NQO-1 Expression by Western Blot

This protocol details the procedure for analyzing protein expression changes in ARPE-19 cells following treatment with this compound.

-

Materials:

-

ARPE-19 cells

-

DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Lysis buffer (RIPA buffer with protease inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO-1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

-

Procedure:

-

Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired duration (2 hours for Nrf2 nuclear translocation, overnight for HO-1 and NQO-1 induction).[1][4]

-

Harvest cells and prepare nuclear and cytoplasmic extracts for Nrf2 analysis, or whole-cell lysates for HO-1 and NQO-1.

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 15 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the protective effect of this compound against oxidative stress-induced cell death.

-

Materials:

-

ARPE-19 cells

-

96-well plates

-

This compound

-

tert-Butyl hydroperoxide (t-BOOH) or hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed ARPE-19 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-